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Quantitative Comparison of TMPRSS2 Inhibitors

The table below summarizes key experimental data for camostat mesylate and bromhexine hydrochloride,

and includes nafamostat for context, as it is a frequently studied comparator.
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. Docking Experimental o
Inhibitor IC50 . Key Findings
Interactions Model(s) Used
(TMPRSS2) o
(Catalytic Triad)
Camostat 6.2 nM [1] Strong interaction Fluorogenic Potent inhibitor of
Mesylate with His296 and enzyme assay [1]; TMPRSS2 protease
Ser441 [2] [3] Molecular activity; metabolite
dynamics FOY-251 also active
simulation [2] (IC50 = 33.3 nM) [1].
Nafamostat 0.27 nM [1] Interacts with Fluorogenic Very potent inhibitor;
(Comparator) His296 and enzyme assay [1]; structural basis of
Ser441; detailed X-ray binding is well-
co-crystal crystallography defined [4].

structure available
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(PDB: 7MEQ) [4]
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Inhibitor

Bromhexine
Hydrochloride
(BHH)

Biochemical
IC50
(TMPRSS2)

No inhibition
observed in one
biochemical
assay [1]

Molecular
Docking
Interactions
(Catalytic Triad)

Binds peripherally
(e.g., with Ala386,
GIn438); does not
directly engage
catalytic triad [2]
[5]

Experimental
Model(s) Used

Fluorogenic
enzyme assay [1];
Molecular docking
and dynamics [2]

Key Findings

Evidence is
contradictory; one
study found no
activity [1], while
others suggest a
different, weaker

binding mode [2].

Detailed Experimental Insights

The following sections provide further context on the experimental protocols and mechanistic insights from

the research.

e Mechanism of Action and Binding: The inhibitors function through distinct mechanisms.
Camostat mesylate and its structural analog nafameostat are covalent inhibitors that bind irreversibly
to the catalytic serine (Ser441) of TMPRSS2, permanently inactivating the enzyme [6] [4]. In contrast,
bromhexine hydrochloride is suggested to bind to a hydrophobic patch outside the primary catalytic
site, potentially causing allosteric inhibition without directly engaging Ser441 [2] [7]. This difference

is a key factor in their relative potencies.

o Experimental Protocols: Key methodologies from the search results include:

o Biochemical (Enzymatic) Assay: This high-throughput screening method uses a recombinant
TMPRSS2 protease domain and a fluorogenic peptide substrate (e.g., Boc-GIn-Ala-Arg-AMC).
The substrate releases a fluorescent signal upon cleavage; inhibitors block this reaction. The
concentration that reduces enzyme activity by half is reported as the IC50 value [1].

o Molecular Modeling Workflow: When experimental structures were unavailable, researchers
used homology modeling to predict the 3D structure of TMPRSS2. They then performed
molecular docking to computationally simulate how inhibitors bind to the protein. These
models were refined and validated using molecular dynamics (MD) simulations, which
assess the stability of the protein-inhibitor complex over time [2].

© 2026 Smolecule. All rights reserved. 2/5 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7507803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8152215/
https://chemrxiv.org/engage/chemrxiv/article-details/60c74a2a842e6517e5db2ebe
https://pmc.ncbi.nlm.nih.gov/articles/PMC7507803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8152215/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7507803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8152215/
https://www.nature.com/articles/s42003-022-03613-4
https://www.nature.com/articles/s41589-022-01059-7
https://www.smolecule.com/products/s522077?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8152215/
https://scite.ai/reports/homology-modeling-and-docking-studies-8GDbmR2O
https://pmc.ncbi.nlm.nih.gov/articles/PMC7507803/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8152215/
https://www.smolecule.com/products/s522077?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C U | e Specifications & Pricing

The workflow for the molecular modeling approach used in several studies is summarized below:

Start: No Experimental
TMPRSS2 Structure

Click to download full resolution via product page

Interpretation Guide for Researchers

When evaluating the evidence, consider:

e Source of Data: Biochemical IC50 values from enzymatic assays [1] provide direct evidence of
inhibitory potency. Computational docking and dynamics results [2] offer mechanistic hypotheses but
require experimental validation.
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e Conflict for BHH: The strong negative biochemical data for bromhexine hydrochloride [1] suggests
its potential efficacy may not be due to direct TMPRSS2 inhibition, or that its activity is highly
dependent on experimental conditions.

¢ Clinical Relevance: Camostat mesylate and nafamostat are clinically approved drugs (in Japan)
repurposed for COVID-19, with known safety profiles [8].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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